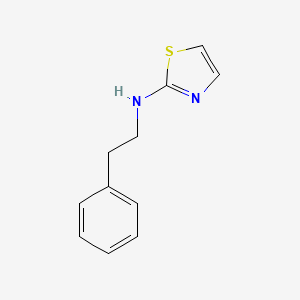

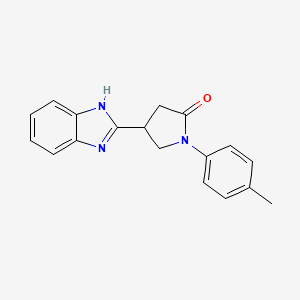

![molecular formula C10H9N3S B2667401 [(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile CAS No. 2109371-87-9](/img/structure/B2667401.png)

[(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound [(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile is a unique chemical with a complex structure. It contains a benzimidazole moiety, which is a heterocyclic aromatic organic compound. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the preparation of2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide involves two steps. In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione is reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield. The obtained aldehyde is then reacted with thiosemicarbazide in ethanol at reflux temperature . Molecular Structure Analysis

The molecular structure of similar compounds has been established by various spectroscopic techniques such as NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . Theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of similar compounds have been provided using the B3LYP/6-311++G(d,p) basis set .Applications De Recherche Scientifique

Antimicrobial Activity

[(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile: has shown promising antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other microorganisms. It could potentially be used as a novel antimicrobial agent in pharmaceutical formulations .

Anti-Inflammatory Properties

The compound’s structure suggests that it might exhibit anti-inflammatory activity. Further studies are needed to explore its potential in modulating inflammatory pathways and treating inflammatory conditions .

Coordination Chemistry and Metal Complexes

Given the sulfur and nitrogen atoms in its structure, [(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile could serve as a ligand in coordination chemistry. Its ability to form metal complexes might be relevant for catalysis, materials science, and bioinorganic applications .

Drug Design and Development

Researchers could explore modifications of this compound to design novel drugs. Its benzimidazole scaffold and thiosemicarbazone moiety make it an interesting starting point for drug discovery. Potential applications include antiviral, anticancer, and antiparasitic agents .

Vibrational Spectroscopy Studies

Experimental and theoretical vibrational spectroscopy studies can provide insights into its molecular structure, electronic properties, and intermolecular interactions. These investigations aid in understanding its behavior and potential applications .

Computational Chemistry and Molecular Docking

Using computational methods, researchers can predict its binding affinity to specific proteins. Molecular docking studies help identify potential targets for drug development .

NLO (Nonlinear Optical) Properties

The compound’s structure may exhibit nonlinear optical behavior. Investigating its first-order hyperpolarizability and NLO characteristics could be relevant for optical devices and materials .

Biological Activity Beyond Antimicrobials

Thiosemicarbazones, like [(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile , have displayed diverse biological activities, including antifungal, antioxidant, and antiviral effects. Exploring these aspects could reveal additional applications .

Orientations Futures

The future directions for research on [(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. The benzimidazole moiety, in particular, is a promising pharmacophore with a wide range of biological activities .

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-ylmethylsulfanyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-5-6-14-7-10-12-8-3-1-2-4-9(8)13-10/h1-4H,6-7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCSZDQBZMQPLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CSCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate](/img/structure/B2667318.png)

![N-(1-cyanocyclopentyl)-2-({2-[(2,2,2-trifluoroethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2667319.png)

![ethyl 2-(benzo[d]thiazole-6-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2667323.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2667328.png)

![2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B2667330.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2667335.png)

![8-oxo-N-phenethyl-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2667336.png)